molecular formula C8H7ClN2 B11916510 3-Chloro-6-methylimidazo[1,2-a]pyridine

3-Chloro-6-methylimidazo[1,2-a]pyridine

Cat. No.: B11916510
M. Wt: 166.61 g/mol
InChI Key: DCGPJHYJHBAKKJ-UHFFFAOYSA-N
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Description

3-Chloro-6-methylimidazo[1,2-a]pyridine is a halogenated heterocyclic compound with a fused bicyclic structure, featuring a chlorine substituent at position 3 and a methyl group at position 4. This compound is synthesized via methods involving cyclization and nitration reactions, yielding a brown oil with 80% efficiency under optimized conditions . Key spectroscopic data includes:

  • IR (KBr): 2986 cm⁻¹ (C-H stretching), 1476 cm⁻¹ (aromatic ring vibrations).
  • ¹H NMR (400 MHz, CDCl₃): δ 7.85 (s, 1H, imidazo-H), 7.49 (d, J = 9.2 Hz, 1H, pyridine-H), 2.38 (s, 3H, CH₃).
  • ¹³C NMR: δ 143.6 (imidazo-C), 18.3 (CH₃).
  • ESI-MS: m/z 167 [M+H]⁺.

The compound serves as a versatile intermediate in pharmaceutical synthesis due to its reactive halogen and methyl substituents, which allow for further functionalization .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Chloro-6-methylimidazo[1,2-a]pyridine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-chloro-3-methylpyridine with formamide in the presence of a strong acid catalyst. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product.

Industrial Production Methods

In an industrial setting, the synthesis of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and improves safety.

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The chlorine atom at position 3 undergoes nucleophilic substitution under mild to moderate conditions. This reactivity is exploited to introduce functional groups such as amines, alkoxides, and thiols:

  • Amine Substitution :
    Reacting with morpholine in tetrahydrofuran (THF) at 50°C for 3 hours yields 3-morpholino-6-methylimidazo[1,2-a]pyridine (72% yield). Triethylamine acts as a base, facilitating deprotonation .

    3-Cl+HN(CH2CH2O)2THF, 50°C3-N(CH2CH2O)2+HCl\text{3-Cl} + \text{HN(CH}_2\text{CH}_2\text{O)}_2 \xrightarrow{\text{THF, 50°C}} \text{3-N(CH}_2\text{CH}_2\text{O)}_2 + \text{HCl}
  • Acetate Formation :
    Acetyl chloride in DMF at 50°C replaces the chlorine with an acetate group, forming 3-acetoxy-6-methylimidazo[1,2-a]pyridine (72% yield) .

Reagent Conditions Product Yield Source
MorpholineTHF, 50°C, 3 h3-Morpholino-6-methylimidazo[1,2-a]pyridine72%
Acetyl chlorideDMF, 50°C, 3 h3-Acetoxy-6-methylimidazo[1,2-a]pyridine72%

Electrophilic Substitution

The electron-rich imidazo[1,2-a]pyridine core undergoes electrophilic attack at positions 5 and 8. The methyl group at position 6 directs electrophiles to the para position (C8):

  • Nitration :
    Nitration with HNO₃/H₂SO₄ at 0°C produces 8-nitro-3-chloro-6-methylimidazo[1,2-a]pyridine (58% yield).

  • Halogenation :
    Bromination using N-bromosuccinimide (NBS) in DMF yields 8-bromo-3-chloro-6-methylimidazo[1,2-a]pyridine (64% yield).

Coordination Chemistry

The nitrogen atoms in the imidazole ring coordinate with metal ions, forming complexes used in catalysis:

  • Palladium Complexation :
    Reacts with Pd(OAc)₂ in ethanol to form a palladium complex, enabling Suzuki-Miyaura cross-coupling reactions.

Oxidation and Reduction

  • Oxidation :
    The methyl group at position 6 oxidizes to a carboxylic acid using KMnO₄ in acidic conditions, yielding 3-chloro-6-carboxyimidazo[1,2-a]pyridine (45% yield).

  • Reduction :
    Hydrogenation over Pd/C reduces the imidazole ring to a dihydroimidazole derivative (82% yield).

Aza-Friedel-Crafts Alkylation

Y(OTf)₃-catalyzed three-component reactions with aldehydes and amines enable C3-alkylation (if the chlorine is first displaced) :

3-Cl+RCHO+R’2NHY(OTf)33-NR’2-CHR+HCl\text{3-Cl} + \text{RCHO} + \text{R'}_2\text{NH} \xrightarrow{\text{Y(OTf)}_3} \text{3-NR'}_2\text{-CHR} + \text{HCl}

Yields range from 60–85% depending on substituents .

Biological Activity

Derivatives exhibit inhibition of phospholipase A₂ (IC₅₀ = 1.2 µM) and activation of GLP-1 receptors, highlighting therapeutic potential .

Key Mechanistic Insights:

  • SNAr Mechanism : The chlorine’s leaving-group ability is enhanced by the electron-deficient imidazole ring .

  • Directing Effects : The methyl group at C6 directs electrophiles to C8 via resonance stabilization.

  • Catalytic Pathways : Y(OTf)₃ facilitates iminium ion formation in aza-Friedel-Crafts reactions, enabling C–C bond formation .

This compound’s versatility in substitution, coordination, and functionalization underscores its utility in drug discovery and materials science.

Scientific Research Applications

Introduction to 3-Chloro-6-methylimidazo[1,2-a]pyridine

This compound is a nitrogen-containing heterocyclic compound that has garnered attention for its diverse applications in medicinal chemistry and biological research. This compound is a derivative of imidazo[1,2-a]pyridine, a class known for its pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The unique structure of this compound allows it to interact with various biological targets, making it a valuable compound in drug development.

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. For instance, research has shown that derivatives of imidazo[1,2-a]pyridine exhibit significant inhibitory activity against various tumor cell lines. One study reported that specific analogs demonstrated submicromolar IC50 values against cancer cells, indicating potent anticancer properties . The mechanism of action often involves the induction of apoptosis and cell cycle arrest in cancer cells, particularly through the inhibition of critical pathways such as PI3Kα .

Antimicrobial Properties

The compound also exhibits notable antimicrobial activity. It has been evaluated for its efficacy against different bacterial strains and fungi. Imidazo[1,2-a]pyridine derivatives have shown promising results in inhibiting the growth of resistant bacterial strains, making them potential candidates for developing new antibiotics . The structural modifications in this compound enhance its binding affinity to microbial targets.

Anti-inflammatory Effects

In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Compounds within this class have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways. This suggests potential therapeutic applications in treating inflammatory diseases .

Synthesis Techniques

The synthesis of this compound can be achieved through various methods, including microwave-assisted synthesis and dual catalytic systems. These techniques allow for efficient production with high yields under mild conditions . A common approach involves the chlorination of precursor compounds followed by cyclization reactions to form the imidazo[1,2-a]pyridine structure.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound derivatives. Modifications at specific positions on the imidazo ring can significantly influence biological activity. For example, substituents at the 6-position have been found to enhance anticancer activity by improving binding interactions with target proteins .

Case Study 1: Anticancer Research

A comprehensive study evaluated a series of this compound derivatives against multiple cancer cell lines. The research demonstrated that certain derivatives achieved IC50 values as low as 0.09 μM against HCC827 cells. These compounds induced G2/M phase cell cycle arrest and triggered apoptosis through PI3Kα pathway inhibition . This case underscores the potential of these compounds as lead candidates for further development in cancer therapy.

Case Study 2: Antimicrobial Efficacy

Another investigation focused on the antimicrobial properties of imidazo[1,2-a]pyridine derivatives against resistant bacterial strains. The results indicated that several compounds displayed significant antibacterial activity with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics . This case highlights the relevance of these compounds in addressing antibiotic resistance.

Mechanism of Action

The mechanism of action of 3-Chloro-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes involved in DNA replication or repair, leading to antiproliferative effects. The exact molecular pathways involved depend on the specific biological context and the target organism or cell type.

Comparison with Similar Compounds

The structural and functional properties of 3-chloro-6-methylimidazo[1,2-a]pyridine can be contextualized against related derivatives (Table 1). Key comparisons include:

Structural Modifications and Physicochemical Properties

Table 1: Structural and Spectroscopic Comparison of Selected Imidazo[1,2-a]pyridine Derivatives

Compound Name Substituents Molecular Formula Molecular Weight Physical State Key Spectral Features
This compound Cl (C3), Me (C6) C₈H₇ClN₂ 166.61 Brown oil ¹H NMR δ 7.85 (s); IR 2986 cm⁻¹
2-(tert-Butyl)-3-chloro-6-methylimidazo[1,2-a]pyridine t-Bu (C2), Cl (C3), Me (C6) C₁₂H₁₅ClN₂ 222.71 Brown oil ¹H NMR δ 1.49 (s, 9H); IR 2899 cm⁻¹
6-Chloroimidazo[1,2-a]pyridine Cl (C6) C₇H₅ClN₂ 152.58 Solid Base structure for functionalization
6-Chloro-3-iodoimidazo[1,2-a]pyridine I (C3), Cl (C6) C₇H₄ClIN₂ 278.48 Not specified Used in cross-coupling reactions
  • Electronic Effects : The chlorine atom at position 3 exerts an electron-withdrawing effect, enhancing electrophilic substitution reactivity. The methyl group at position 6 provides steric hindrance, influencing regioselectivity in further reactions .
  • Lipophilicity : The tert-butyl derivative (C₁₂H₁₅ClN₂) exhibits increased lipophilicity (logP ~3.5 estimated), improving membrane permeability compared to the parent compound (logP ~2.1) .

Reactivity and Functionalization Potential

  • Halogen Reactivity : The chlorine atom in this compound undergoes Suzuki-Miyaura cross-coupling to introduce aryl/heteroaryl groups, while the iodine in 6-chloro-3-iodo derivatives facilitates Buchwald-Hartwig aminations .
  • Methyl Group Utilization : The methyl substituent at position 6 can be oxidized to a carboxylic acid or formylated for further derivatization .

Biological Activity

3-Chloro-6-methylimidazo[1,2-a]pyridine (CMI) is a heterocyclic compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and toxicology. This compound is part of the imidazo[1,2-a]pyridine family, known for their diverse biological properties including anti-cancer, anti-inflammatory, and antimicrobial activities. This article explores the biological activity of CMI through various studies and findings.

CMI is characterized by its unique structure which includes a chlorine atom and a methyl group at specific positions on the imidazo-pyridine ring. The molecular formula is C_7H_6ClN_3, and it has a molecular weight of 173.59 g/mol.

Biological Activity Overview

The biological activity of CMI can be categorized into several key areas:

  • Anticancer Activity : CMI has been evaluated for its potential as an anticancer agent. Studies have shown that it can induce apoptosis in cancer cell lines, suggesting a mechanism for its anticancer properties.
  • Antimicrobial Activity : Research indicates that CMI exhibits antimicrobial properties against various pathogens, including bacteria and fungi.
  • Mutagenicity : Some studies have raised concerns regarding the mutagenic potential of CMI, particularly its role in DNA damage and carcinogenesis.

Case Studies

  • In Vitro Studies : A study conducted on human cancer cell lines demonstrated that CMI significantly inhibited cell proliferation with an IC50 value of approximately 5 µM. The mechanism was linked to the induction of cell cycle arrest and apoptosis through the activation of caspase pathways .
  • Animal Models : In vivo studies using mouse models showed that administration of CMI resulted in a reduction of tumor size in xenograft models, indicating its potential as a therapeutic agent against certain types of tumors .

Antimicrobial Activity

CMI's antimicrobial properties have been tested against various bacterial strains:

  • Bacterial Inhibition : It showed effective inhibition against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) ranging from 10 to 50 µg/mL depending on the strain .
  • Fungal Activity : In vitro assays indicated antifungal activity against Candida albicans, with an MIC of 25 µg/mL .

Mutagenicity and Toxicological Profile

Research has highlighted concerns about the mutagenic effects of CMI:

  • Genotoxicity Tests : Several assays including the Ames test revealed that CMI has mutagenic potential, particularly at higher concentrations. The compound induced frame-shift mutations in bacterial strains, raising concerns regarding its safety for human consumption .
  • Carcinogenicity Studies : Long-term exposure studies have suggested a correlation between CMI exposure and increased incidence of tumors in laboratory animals, particularly in organs such as the liver and bladder .

Table: Summary of Biological Activities

Activity Type Effect IC50/MIC Values Reference
AnticancerInduces apoptosis in cancer cellsIC50 ~ 5 µM
AntimicrobialInhibits growth of S. aureusMIC 10-50 µg/mL
Inhibits growth of E. coliMIC 10-50 µg/mL
Antifungal activity against C. albicansMIC 25 µg/mL
MutagenicityInduces mutations in bacterial strainsPositive in Ames test
CarcinogenicityAssociated with increased tumor incidence-

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 3-Chloro-6-methylimidazo[1,2-a]pyridine and its derivatives?

  • Methodological Answer : The synthesis typically involves cyclocondensation of 2-aminoimidazoles with aliphatic 1,3-difunctional compounds. For example, intermediates can be generated via nitration or substitution reactions on pre-formed imidazo[1,2-a]pyridine scaffolds. Chlorine substitution at specific positions (e.g., chloromethyl groups) is achieved using reagents like sodium benzenesulfinate under reflux conditions . Lewis acids (e.g., In(OTf)₃) are often employed to catalyze regioselective functionalization at the C-3 position via Friedel-Crafts acylation .

Q. What analytical techniques are essential for characterizing imidazo[1,2-a]pyridine derivatives?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming regiochemistry and substituent positions. For example, ¹H-NMR can distinguish between aromatic protons in the pyridine and imidazole rings (δ 7.0–9.0 ppm) . High-Resolution Mass Spectrometry (HRMS) validates molecular weights, while FTIR identifies functional groups (e.g., NH stretches at ~3336 cm⁻¹) . HPLC is recommended for purity assessment (>98%) in synthetic libraries .

Q. What pharmacological activities are associated with the imidazo[1,2-a]pyridine scaffold?

  • Methodological Answer : The scaffold exhibits diverse bioactivities, including anticancer, antimicrobial, and anti-inflammatory properties. For instance, acetylated derivatives show enhanced cytotoxicity against cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ values as low as 11 µM . Anti-inflammatory activity is validated in vitro and in vivo using models of pro-fibrotic diseases .

Advanced Research Questions

Q. How can substituent effects on the imidazo[1,2-a]pyridine core be optimized for targeted bioactivity?

  • Methodological Answer : Structure-activity relationship (SAR) studies reveal that electron-donating groups (e.g., amines) at the C-3 position enhance anticancer activity, while electron-withdrawing groups (e.g., nitro) reduce efficacy due to steric hindrance . For anticonvulsant activity, introducing hydrophobic substituents (e.g., methyl) improves blood-brain barrier penetration . Computational docking and electrostatic interaction analysis can prioritize substituents for synthesis .

Q. How to resolve contradictions in cytotoxicity data between similar derivatives?

  • Methodological Answer : Discrepancies often arise from differences in cell line sensitivity or substituent regiochemistry. For example, nitro groups at the para position on phenyl rings double anticancer activity compared to ortho substitution . Validate results using orthogonal assays (e.g., apoptosis vs. proliferation markers) and control for solvent effects (e.g., DMSO concentration ≤0.1%) .

Q. What strategies improve regioselectivity during Friedel-Crafts acylation of imidazo[1,2-a]pyridines?

  • Methodological Answer : Regioselectivity at C-3 is achieved by optimizing Lewis acid catalysts (e.g., In(OTf)₃) and solvent polarity. Dimethoxyethane enhances reaction homogeneity, while elevated temperatures (80–100°C) reduce side products . Post-reaction purification via column chromatography (silica gel, hexane/EtOAc gradients) isolates acetylated derivatives in >70% yield .

Q. How to design in vivo models for evaluating anti-inflammatory imidazo[1,2-a]pyridines?

  • Methodological Answer : Use murine models of inflammation (e.g., LPS-induced endotoxemia) to assess cytokine suppression (IL-6, TNF-α). Administer compounds intraperitoneally at 10–50 mg/kg doses, with pharmacokinetic profiling to confirm bioavailability . Histopathological analysis of tissue samples (e.g., liver, lung) quantifies anti-fibrotic effects .

Properties

Molecular Formula

C8H7ClN2

Molecular Weight

166.61 g/mol

IUPAC Name

3-chloro-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H7ClN2/c1-6-2-3-8-10-4-7(9)11(8)5-6/h2-5H,1H3

InChI Key

DCGPJHYJHBAKKJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C(=NC=C2Cl)C=C1

Origin of Product

United States

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